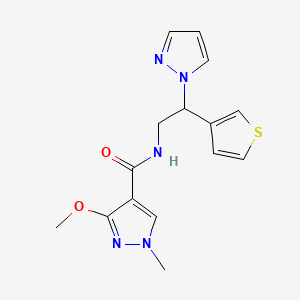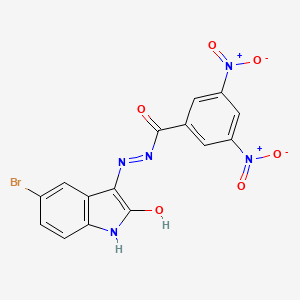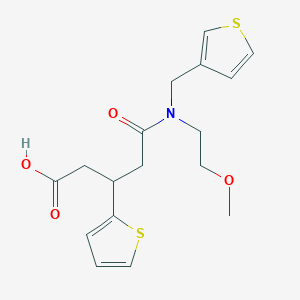
5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C17H21NO4S2 and its molecular weight is 367.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 5-((2-Methoxyethyl)(thiophen-3-ylmethyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, due to its complex structure, has potential applications in various fields of scientific research. Although the exact compound was not directly mentioned in the papers reviewed, related research provides insights into similar compounds' synthesis, characterization, and applications. For instance, a study on the preparation and resolution of amino acids that are constituent in toxins indicates methods that might be adaptable for synthesizing and purifying compounds like this compound (Shimohigashi, Lee, & Izumiya, 1976).
Potential Applications in Material Science
Further, compounds with similar structural features have been explored for applications in material science, such as in the synthesis of organic dyes for dye-sensitized solar cells. An example is the study on donor-acceptor organic dyes, where the alteration of donor units significantly impacted the solar cells' efficiency, suggesting that the structural nuances of compounds like this compound could be pivotal in developing new materials for energy conversion (Robson, Hu, Meyer, & Berlinguette, 2013).
Biomedical Research
In biomedical research, similar sulfur-containing compounds have been identified for their inhibitory activities against enzymes like tyrosinase, suggesting potential applications in medicinal chemistry, such as developing skin whitening agents or treatments for hyperpigmentation disorders (Zheng et al., 2010).
Chemical Synthesis and Organic Chemistry
The synthesis of novel functional diacids and their derivatives, as studied by Zhang Zhi-qin (2004), showcases the broad utility of similar compounds in organic synthesis and the potential to create new molecules with applications ranging from polymer science to pharmaceuticals. This reflects the importance of understanding and developing methodologies for compounds with complex functionalities (Zhang Zhi-qin, 2004).
Environmental and Analytical Chemistry
The identification of compounds within environmental samples and their synthetic analogs plays a critical role in environmental chemistry and analytical methods. Studies like those on the identification of cysteine as a reactive group in enzymes upon alkylation by specific compounds underscore the relevance of understanding such chemical interactions for environmental monitoring and biochemical research (Chalkley & Bloxham, 1976).
Propriétés
IUPAC Name |
5-[2-methoxyethyl(thiophen-3-ylmethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-22-6-5-18(11-13-4-8-23-12-13)16(19)9-14(10-17(20)21)15-3-2-7-24-15/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILGBTVMTMZAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CC(CC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

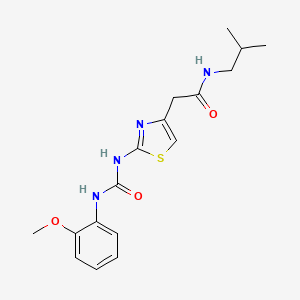
![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)
![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)
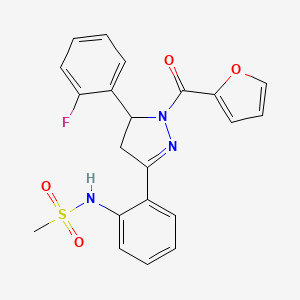
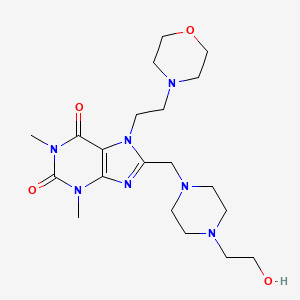
![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)
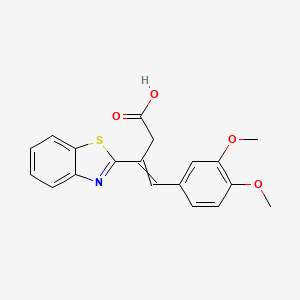
![3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2877177.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)

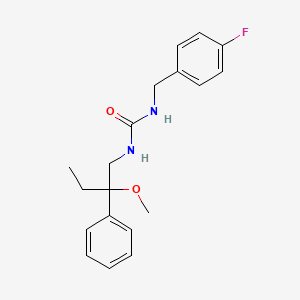
![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)
